4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, an oxolane ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 4-amino-2-(trifluoromethyl)pyridine, is synthesized through a reaction involving trifluoromethylation of pyridine.
Amidation Reaction: The pyridine derivative undergoes an amidation reaction with piperidine-1-carboxylic acid to form the intermediate compound.
Oxolane Ring Introduction: The intermediate compound is then reacted with oxolane-2-carboxylic acid under specific conditions to introduce the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydropyridine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its use in the synthesis of active pharmaceutical ingredients.
Imatinib: A therapeutic agent with a similar structural motif, used in the treatment of leukemia.
Uniqueness
4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is unique due to its combination of a trifluoromethyl group, oxolane ring, and piperidine ring, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C19H27F3N4O2 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C19H27F3N4O2/c1-25(17-11-15(4-7-23-17)19(20,21)22)13-14-5-8-26(9-6-14)18(27)24-12-16-3-2-10-28-16/h4,7,11,14,16H,2-3,5-6,8-10,12-13H2,1H3,(H,24,27) |
InChI Key |
MYDNMWYERUOOAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)NCC2CCCO2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.